1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
Description
1-(4-{[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked to a phenyl ring via a sulfonyl group. The phenyl ring is further connected to a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety substituted with a thiazol-2-yl group. This structure combines multiple pharmacophoric elements:
- Succinimide: Known for modulating solubility and hydrogen-bonding capacity.
- Thiazole: A heterocycle frequently associated with kinase inhibition and antimicrobial activity.
- Octahydropyrrolo[3,4-c]pyrrole: A rigid bicyclic amine that may confer stereochemical stability and influence bioavailability.
Crystallographic analysis using programs like SHELX or SIR97 could resolve its 3D conformation, aiding in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
1-[4-[[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c24-17-5-6-18(25)23(17)15-1-3-16(4-2-15)29(26,27)22-11-13-9-21(10-14(13)12-22)19-20-7-8-28-19/h1-4,7-8,13-14H,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQWRMJHBDFONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC4CN(CC4C3)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the construction of the pyrrolidine-2,5-dione core and the octahydropyrrolopyrrole structure. Each step requires specific reagents and conditions to ensure successful completion. Commonly used reagents include sulfur-containing compounds, amines, and various organic solvents.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes, which are optimized for cost, efficiency, and safety. Key considerations include selecting the appropriate catalysts and solvents to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or toluene
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Scientific Research Applications
1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound's unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a molecular probe to investigate biological processes, such as enzyme activity or protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Industry: It can be utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound's unique structure allows it to bind to specific sites on its targets, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The compound shares structural similarities with derivatives like 1-[4-(1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione (). Below is a comparative analysis:
Key Differences and Implications
Thiazole vs. Benzothiazole derivatives are well-documented in anticancer research (e.g., DNA intercalation), whereas thiazole-containing compounds may exhibit broader kinase selectivity.
Octahydropyrrolo[3,4-c]pyrrole vs. Simple Linkers: The bicyclic amine introduces conformational rigidity, which could enhance target binding specificity compared to the planar benzothiazole system.
Synthetic Challenges :
- The target compound’s bicyclic amine requires stereoselective synthesis, increasing complexity compared to the straightforward coupling of benzothiazole .
Research Findings and Data Gaps
- Benzothiazole derivatives show IC₅₀ values in the µM range for cancer cell lines, suggesting the target compound’s activity could be comparable or superior due to its optimized polarity and rigidity.
Recommended Studies:
Biological Activity
The compound 1-(4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Pyrrolidine and thiazole moieties
- Functional Groups : Sulfonyl and dione groups
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 382.43 g/mol |
| Solubility | Soluble in DMSO, sparingly soluble in water |
Research indicates that compounds similar to This compound often act through various mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors (e.g., histamine receptors) have been noted, suggesting implications for neurological disorders.
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, contributing to their therapeutic potential.
Study 1: Analgesic and Anti-inflammatory Effects
A study conducted on related thiazole derivatives demonstrated significant analgesic and anti-inflammatory activities in animal models. The compounds were tested using the hot plate and acetic acid cramps models , showing promising results in reducing pain and inflammation .
Study 2: Neuroprotective Activity
Another investigation focused on octahydropyrrolo derivatives indicated their potential as neuroprotective agents. Researchers observed that these compounds could modulate histamine receptors, which play a crucial role in neurotransmission and may alleviate symptoms of neurodegenerative diseases .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
